Antitumor agent-105

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It has demonstrated inhibition of various cancer cell lines, including A549, H1299, H460, HCT116, and MDA-MB-231 cells, with respective IC50 values of 6.7, 8.3, 4.3, 4.4, and 6.7 μM . This compound is primarily used for research purposes and has shown promise in the field of cancer treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-105 involves a multi-step process. One environmentally responsible synthesis method includes a 5-step, 3-pot sequence that is performed mainly in recyclable water, as opposed to traditional methods that use various organic solvents . This method highlights the use of only 500 ppm of a palladium catalyst, significantly lower than the 92,000 ppm used in previous methods .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the environmentally responsible synthesis method mentioned above could be adapted for larger-scale production. This method’s use of recyclable water and minimal catalyst makes it a viable option for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Antitumor agent-105 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antitumor activity and reduce potential side effects.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced antitumor activity. These derivatives are tested for their efficacy against various cancer cell lines to determine their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Antitumor agent-105 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of antitumor compounds. In biology, it is used to investigate the mechanisms of cancer cell inhibition and the pathways involved in tumor growth. In medicine, it is being researched for its potential as a therapeutic agent for various types of cancer. In industry, it is used to develop new antitumor drugs and improve existing ones .

Mecanismo De Acción

The mechanism of action of Antitumor agent-105 involves disrupting protein synthesis in target cells and binding to DNA, causing its fragmentation . This stops the rapidly dividing cancer cells from replicating and eventually leads to their death. The compound targets specific molecular pathways involved in cell division and apoptosis, making it an effective antitumor agent.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Antitumor agent-105 include other antitumor agents such as cisplatin, paclitaxel, and doxorubicin. These compounds also exhibit significant antitumor activity and are used in cancer treatment .

Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and its ability to inhibit a wide range of cancer cell lines with relatively low IC50 values. Additionally, the environmentally responsible synthesis method for this compound makes it a more sustainable option for research and potential therapeutic use .

Propiedades

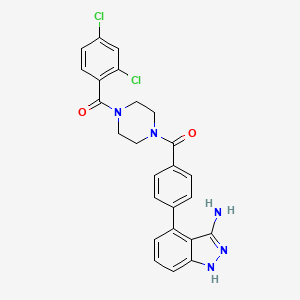

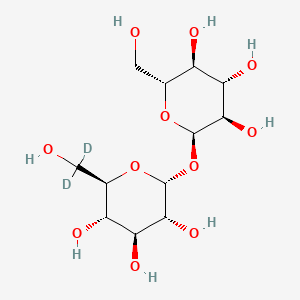

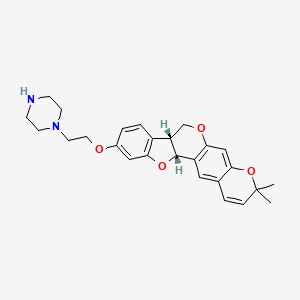

Fórmula molecular |

C26H30N2O4 |

|---|---|

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

1-[2-[[(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-yl]oxy]ethyl]piperazine |

InChI |

InChI=1S/C26H30N2O4/c1-26(2)6-5-17-13-20-23(15-22(17)32-26)30-16-21-19-4-3-18(14-24(19)31-25(20)21)29-12-11-28-9-7-27-8-10-28/h3-6,13-15,21,25,27H,7-12,16H2,1-2H3/t21-,25-/m0/s1 |

Clave InChI |

PMBYBCFLTNYPQI-OFVILXPXSA-N |

SMILES isomérico |

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCNCC6)C |

SMILES canónico |

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)OCCN6CCNCC6)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)